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Compound of Interest

Compound Name: NVS-PAK1-1

Cat. No.: B609693 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the KinomeScan selectivity data for NVS-PAK1-1 against other

known p21-activated kinase 1 (PAK1) inhibitors. This document summarizes key quantitative

data, details experimental methodologies, and visualizes the relevant signaling pathways and

experimental workflows.

NVS-PAK1-1 is a potent and selective allosteric inhibitor of PAK1, a serine/threonine kinase

that is a key regulator of cell motility, proliferation, and survival.[1][2][3][4] Overexpression and

hyperactivity of PAK1 have been implicated in a variety of cancers, making it an attractive

target for therapeutic intervention. The selectivity of a kinase inhibitor is a critical factor in its

potential for clinical success, as off-target effects can lead to toxicity. The KinomeScan platform

is a widely used competition binding assay to determine the selectivity of kinase inhibitors

against a large panel of human kinases.

Comparative Selectivity of PAK1 Inhibitors
The following table summarizes the available quantitative data for NVS-PAK1-1 and other

notable PAK1 inhibitors. The data highlights the superior selectivity of NVS-PAK1-1.
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Inhibitor Target
IC50 / Ki /
Kd

Selectivity
Score (S10
@ 10 µM)

Kinase
Panel Size

Key Off-
Targets
(Inhibition >
70%)

NVS-PAK1-1 PAK1

IC50: 5 nM[1]

[3][4], Kd: 7

nM[2][5]

0.003[5][6] 442[5][6]
Exquisitely

selective[5]

PAK2

IC50: 270 nM

(dephosphory

lated), 720

nM

(phosphorylat

ed)[5]

FRAX597 PAK1 IC50: 8 nM[1] Not Available Not Available

PAK2 (IC50:

13 nM), PAK3

(IC50: 19 nM)

[1]

G-5555 PAK1 Ki: 3.7 nM Not Available 235

PAK2, PAK3,

KHS1, Lck,

MST3, MST4,

SIK2,

YSK1[7]

AZ13705339 PAK1

IC50: 0.33

nM, Kd: 0.28

nM

Not Available 125

PAK2 (IC50:

6 nM, Kd:

0.32 nM),

some Src-

family

kinases[8]

PF-3758309 PAK4 Kd: 2.7 nM Not Available Not Available

Primarily a

PAK4

inhibitor[1]

FRAX1036 PAK1 Ki: 23.3 nM Not Available Not Available
PAK2 (Ki:

72.4 nM)[1]
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Experimental Protocols
KinomeScan Competition Binding Assay
(DiscoverX/Eurofins)
The selectivity of NVS-PAK1-1 was determined using the KinomeScan platform, a competition

binding assay that quantitatively measures the interactions between a test compound and a

large panel of kinases.

Principle: The assay is based on the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds

to the solid support is inversely proportional to the affinity of the test compound for that kinase.

Methodology:

Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as T7

phage fusions in E. coli or in HEK-293 cells.

Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated,

broad-spectrum kinase inhibitor to serve as the immobilized ligand.

Competition Assay: The kinase, the immobilized ligand, and the test compound (NVS-PAK1-
1) are incubated together in a multi-well plate.

Washing: The beads are washed to remove unbound kinase and test compound.

Elution: The bound kinase is eluted from the beads.

Quantification: The amount of eluted kinase is quantified using a highly sensitive method,

typically quantitative PCR (qPCR) of a DNA tag fused to the kinase.

Data Analysis: The results are reported as the percentage of the kinase that remains bound

to the immobilized ligand in the presence of the test compound, compared to a DMSO

control. A lower percentage indicates a stronger interaction between the compound and the

kinase. The selectivity score (S-score) is calculated based on the number of kinases

inhibited at a certain threshold and concentration.
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Signaling Pathway and Experimental Workflow
The following diagrams illustrate the central role of PAK1 in cellular signaling and the workflow

of the KinomeScan assay.
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Caption: PAK1 signaling network, illustrating upstream activators and major downstream

pathways.
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Caption: Experimental workflow of the KinomeScan competition binding assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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